molecular formula C19H16BrN3O4 B11997383 N'-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

N'-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11997383
M. Wt: 430.3 g/mol
InChI Key: XUWNCZDFYIEWRV-UHFFFAOYSA-N
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Description

N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a bromobenzoyl group, which adds to its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The bromobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a suitable catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using high-purity starting materials, controlling the reaction temperature and time, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and bromobenzoyl-containing molecules, such as:

Uniqueness

N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its combination of a quinoline core and a bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16BrN3O4

Molecular Weight

430.3 g/mol

IUPAC Name

N'-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C19H16BrN3O4/c1-2-23-14-6-4-3-5-13(14)16(24)15(19(23)27)18(26)22-21-17(25)11-7-9-12(20)10-8-11/h3-10,24H,2H2,1H3,(H,21,25)(H,22,26)

InChI Key

XUWNCZDFYIEWRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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